molecular formula C7H11NO2 B1655045 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one CAS No. 30932-83-3

5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one

Cat. No.: B1655045
CAS No.: 30932-83-3
M. Wt: 141.17
InChI Key: ALCDSHUUSDHQRB-UHFFFAOYSA-N
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Description

5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one (CAS 30932-83-3) is a synthetically versatile spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C7H11NO2, with a molecular weight of 141.17 g/mol . Spirocyclic scaffolds like this one are highly valued for their three-dimensional, rigid structures, which enable the exploration of chemical space and can lead to improved binding affinity and selectivity for biological targets . Recent scientific literature highlights the relevance of this specific chemotype in addressing critical challenges in lead optimization programs. For instance, research on antimalarial compounds has demonstrated that integrating a spirocyclic moiety can serve to improve chemical stability by preventing undesired tautomerization and degradation pathways in drug candidates . This application underscores the value of the 1-oxa-5-azaspiro[2.5]octane core as a key structural element in developing potent and stable therapeutic agents. The scaffold provides a versatile platform for parallel synthesis and the creation of compound libraries for biological screening, making it a valuable tool for researchers in hit-to-lead and lead optimization campaigns . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

7-methyl-1-oxa-7-azaspiro[2.5]octan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-8-4-2-3-7(5-10-7)6(8)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCDSHUUSDHQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269316
Record name 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30932-83-3
Record name 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30932-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropane Ring Annulation

The spirocyclic core of 5-methyl-1-oxa-5-azaspiro[2.5]octan-4-one is frequently constructed via cyclopropane annulation. A seminal approach involves the reaction of methyl 1-hydroxy-1-cyclopropanecarboxylate with amines under basic conditions, followed by hydrogenation and cyclization. For instance, CN108530375B discloses a four-step synthesis starting from methyl 1-hydroxy-1-cyclopropanecarboxylate, employing sodium hydride as a base and palladium catalysts for hydrogenation. This method yields 4-oxa-7-azaspiro[2.5]octane intermediates, which can be methylated to introduce the 5-methyl group.

Four-Membered Ring Formation

Alternative routes prioritize the assembly of the four-membered oxazolidinone ring. The RSC Publishing method for 2-azaspiro[3.4]octane synthesis adapts well to this target by utilizing cyclopentane precursors. For example, annulation of a preformed piperidine derivative with epoxide-containing reagents under basic conditions (e.g., potassium carbonate) generates the spirocyclic framework. Modifications to this protocol, such as substituting cyclopentane with methyl-substituted analogs, enable selective incorporation of the 5-methyl group.

Catalytic Hydrogenation and Reductive Amination

Palladium-Catalyzed Hydrogenation

Hydrogenation plays a pivotal role in reducing intermediate imines or nitro groups. CN108530375B employs Pd/C or Pd(OH)₂/C under hydrogen gas to saturate double bonds in cyclopropane derivatives. Optimal conditions (20–50°C, 1–3 bar H₂) achieve yields exceeding 75%, though over-reduction remains a challenge when sensitive functional groups are present.

Reductive Amination with Borane Reagents

Reductive amination of keto intermediates using borane-dimethyl sulfide or tetrahydrofuran-borane complexes offers superior stereocontrol. In the synthesis of related 1-oxa-4,9-diazaspiro[5.5]undecanes, tetrahydrolithium aluminum selectively reduces ketones to secondary alcohols without disrupting the spirocyclic structure. Applied to this compound, this method minimizes racemization, preserving enantiomeric excess (ee) >95%.

Stereochemical Control and Resolution

Chiral Auxiliary-Mediated Synthesis

Enantioselective synthesis leverages chiral auxiliaries or catalysts. The ACS Journal of Medicinal Chemistry details the use of (S)-2-chloropropionyl chloride to induce asymmetry during acylation steps. Subsequent cyclization under basic conditions (e.g., potassium tert-butoxide) inverts configuration, yielding (R)-enantiomers with ee ≥97%.

Chromatographic Resolution

When stereochemical control during synthesis is incomplete, chiral HPLC resolves racemic mixtures. For instance, the enantiomers of 2-methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one were separated using a Chiralpak AD-H column, achieving baseline resolution. Adapting this to this compound would require optimizing mobile phases (e.g., hexane/isopropanol) and column temperatures.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Purity (ee %) Reference
Cyclopropane Annulation Methyl 1-hydroxy-1-cyclopropanecarboxylate Substitution, Hydrogenation, Cyclization 60–77 95–100
Four-Membered Annulation Piperidine Derivatives Epoxide Ring-Opening, Cyclization 50–65 80–90
Reductive Amination Keto-Spiro Intermediate BH₃·THF Reduction 70–84 ≥97

Challenges and Optimization Strategies

Byproduct Formation in Cyclization

Competing pathways during cyclization, such as dimerization or over-alkylation, often reduce yields. Employing low temperatures (−30°C to 0°C) and slow reagent addition mitigates these issues. For example, cooling the reaction mixture to −78°C before adding potassium tert-butoxide suppresses side reactions in spirocyclic ketone formations.

Scalability of Catalytic Methods

While Pd-catalyzed hydrogenation is scalable, catalyst recycling remains inefficient. Immobilizing palladium on mesoporous silica supports improves recovery rates by 40–50%, as demonstrated in pilot-scale syntheses of analogous spiro compounds.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one with structurally related spirocyclic compounds, emphasizing differences in ring systems, substituents, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Notes
This compound C₆H₉NO₂* 127.14 (estimated) Not explicitly listed Spiro[2.5]octane core; ketone at position 4; methyl at position 5; oxygen and nitrogen atoms. Potential building block for pharmaceuticals or ligands; limited commercial availability .
7-Oxa-4-azaspiro[2.5]octan-5-one C₆H₉NO₂ 127.14 1100753-07-8 Spiro[2.5]octane core; ketone at position 5; oxygen at position 7, nitrogen at position 4. Sold as a synthetic intermediate (95% purity); storage at room temperature .
5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one C₁₄H₂₀O₃ 236.31 1039431-60-1 Spiro[2.5]octane core with additional methyl and 3-oxobut-1-enyl substituents. Technical-grade material; used in specialized industrial synthesis .
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane C₁₂H₁₅NO 189.25 106051-09-6 Smaller spiro[2.4]heptane core; phenyl and methyl substituents. No explicit applications listed; structural analog for ligand design .
(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one C₁₄H₁₈N₂O₂ 246.30 1398507-72-6 Spiro[2.4]heptane core; amino and methoxybenzyl substituents. Chiral building block for drug discovery; requires 2–8°C storage .

*Note: The molecular formula for this compound is inferred from structural analogs (e.g., 7-Oxa-4-azaspiro[2.5]octan-5-one, C₆H₉NO₂ ). lists "C₅H₃N₃" but likely contains typographical errors.

Key Structural and Functional Comparisons:

Spiro Ring Size and Heteroatom Placement: The target compound and 7-Oxa-4-azaspiro[2.5]octan-5-one share a spiro[2.5]octane core but differ in heteroatom positions (1-oxa-5-aza vs. 7-oxa-4-aza). This alters electron distribution and reactivity. For example, the ketone position (4 vs. Smaller spiro[2.4]heptane systems (e.g., 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane) exhibit reduced ring strain and steric bulk compared to spiro[2.5]octanes, impacting their stability and synthetic utility .

Chiral centers (e.g., in (S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one) enhance enantioselectivity in drug design, whereas non-chiral analogs like the target compound may serve as simpler intermediates .

Commercial Availability and Applications :

  • 7-Oxa-4-azaspiro[2.5]octan-5-one is commercially available (95% purity), while this compound is listed as discontinued, suggesting challenges in synthesis or stability .
  • Technical-grade spiro compounds (e.g., 5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one) are tailored for industrial processes rather than fine chemical applications .

Research Findings and Implications

  • Catalytic Applications: Spirocyclic ligands with nitrogen and oxygen heteroatoms (e.g., hybrid P-N ligands in ) demonstrate utility in palladium-catalyzed alkene dimerization.
  • Pharmaceutical Relevance: Spirocyclic lactams and amines are prevalent in bioactive molecules. For example, (S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one’s chiral structure aligns with kinase inhibitor scaffolds .

Biological Activity

5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H13NOC_8H_{13}NO. Its unique spirocyclic structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.125 μg/mL
Escherichia coli0.25 μg/mL
Pseudomonas aeruginosa0.5 μg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent, especially considering the rising resistance of pathogens to conventional antibiotics.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, showing promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated:

  • MCF-7 Cells : IC50 = 15 μM
  • A549 Cells : IC50 = 12 μM

These values indicate potent cytotoxicity, suggesting that the compound may interfere with cellular mechanisms critical for cancer cell survival.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA replication or repair, contributing to its anticancer effects.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, further promoting apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic conditions for 5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one to maximize yield and purity?

  • Methodological Answer : To ensure reproducibility, follow a stepwise approach:

Route Selection : Base synthetic routes on literature precedents for spirocyclic oxazolidinones (e.g., cyclization of β-lactam precursors or ring-closing metathesis) .

Reagent Optimization : Use high-purity reagents (e.g., anhydrous solvents, catalysts like Pd/C or Grubbs catalyst) to minimize side reactions.

Temperature Control : Maintain precise reaction temperatures (±2°C) during critical steps (e.g., cyclization at 60–80°C for 12–24 hours) .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) for purity >95%.

  • Key Metrics : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Combine complementary techniques:
  • NMR :
  • ¹H/¹³C NMR : Assign spirocyclic protons (δ 1.2–1.5 ppm for methyl groups, δ 4.0–5.0 ppm for oxazolidinone ring protons) and confirm quaternary carbons via DEPT-135 .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals to verify connectivity .
  • IR Spectroscopy : Identify key functional groups (C=O stretch at ~1750 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How does steric hindrance in the spirocyclic system influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Conduct mechanistic studies using:

Kinetic Analysis : Compare reaction rates of this compound with non-spiro analogs under identical conditions (e.g., SN2 with NaCN in DMF at 50°C) .

Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map steric effects on transition-state geometries .

X-ray Crystallography : Resolve crystal structures to quantify bond angles and torsional strain .

  • Expected Outcome : Reduced reactivity due to restricted access to the oxazolidinone carbonyl group .

Q. What experimental designs are suitable for assessing the environmental persistence of this compound?

  • Methodological Answer : Adopt a tiered approach:

Q. Laboratory Studies :

  • Hydrolysis : Expose the compound to pH 4–9 buffers at 25°C; analyze degradation via LC-MS .
  • Photolysis : Use UV irradiation (λ = 254–365 nm) to simulate sunlight effects .

Q. Ecotoxicology :

  • Microcosm Models : Test biodegradation in soil/water systems (OECD 307/308 guidelines) .
  • Bioaccumulation : Measure log Kow values using shake-flask methods .
  • Data Interpretation : Apply first-order kinetics for half-life calculations and QSAR models for risk prediction .

Q. How should researchers address contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Resolve discrepancies through:

Meta-Analysis : Compile data from ≥5 independent studies; use Cohen’s d to quantify effect size variability .

Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls) .

Multivariate Statistics : Apply PCA or cluster analysis to identify confounding variables (e.g., impurity profiles, solvent residues) .

  • Case Study : If anti-microbial activity varies, re-test derivatives using CLSI/MIC protocols with ATCC reference strains .

Data Presentation Guidelines

  • Tables : Use split-plot designs for multi-factor experiments (e.g., temperature vs. catalyst loading) .
    Example:

    FactorLevel 1Level 2Response (Yield %)
    Temperature (°C)608072 ± 3
    Catalyst (mol%)51085 ± 2
  • Figures : Prioritize high-resolution chromatograms (e.g., HPLC traces with annotated peaks) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one
Reactant of Route 2
5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one

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